LJ570
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Overview
Description
LJ570 is a compound known for being the first dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It has shown significant potential in scientific research due to its ability to bind to both canonical and alternative sites of PPARγ and inhibit its cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LJ570 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes in various quantities, indicating that it is synthesized and stored under specific conditions to maintain its purity and stability .
Chemical Reactions Analysis
Types of Reactions
LJ570 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The conditions for these reactions are typically controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
LJ570 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies involving PPARα and PPARγ agonists.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic effects, particularly in metabolic diseases and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
LJ570 exerts its effects by acting as a dual agonist of PPARα and PPARγ. It binds to both canonical and alternative sites of PPARγ and inhibits its Cdk5-mediated phosphorylation at serine 273. This mechanism is believed to contribute to its antidiabetic effects, similar to thiazolidinediones, but without their typical side effects .
Comparison with Similar Compounds
Similar Compounds
- Daltroban
- RG-12525
- Norathyriol
- Peliglitazar racemate
- Pirinixic Acid
- Balaglitazone
- Fonadelpar
- Glycyrin
Uniqueness
LJ570 is unique due to its dual agonist activity on both PPARα and PPARγ, and its ability to inhibit Cdk5-mediated phosphorylation of PPARγ. This dual activity and inhibition mechanism make it a valuable compound for research in metabolic diseases and diabetes .
Properties
Molecular Formula |
C27H22O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2S)-2-(4-phenylphenoxy)-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C27H22O3/c28-27(29)26(19-20-11-13-23(14-12-20)21-7-3-1-4-8-21)30-25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-18,26H,19H2,(H,28,29)/t26-/m0/s1 |
InChI Key |
DGMLYRGMJHVKNC-SANMLTNESA-N |
SMILES |
O=C(O)[C@@H](OC1=CC=C(C2=CC=CC=C2)C=C1)CC3=CC=C(C4=CC=CC=C4)C=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LJ570; LJ-570; LJ 570. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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